molecular formula C5H10O B130290 2-Methyltetrahydrofuran CAS No. 25265-68-3

2-Methyltetrahydrofuran

Cat. No. B130290
CAS RN: 25265-68-3
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran (2-MeTHF) is a cyclic ether that is commonly used as a solvent in various chemical reactions. It is a clear, colorless liquid with a boiling point of 80-81°C and a molecular weight of 86.13 g/mol. The use of 2-MeTHF as a solvent has gained popularity due to its low toxicity, high boiling point, and ability to dissolve a wide range of organic compounds.

Scientific Research Applications

Biomass-Derived Chemical Applications

2-Methyltetrahydrofuran, sourced from biomass, serves as a pivotal solvent in organic chemistry. Its production involves a two-stage process catalyzed by non-precious metal catalysts. Notably, the conversion of furfural into 2-methylfuran, facilitated by Lewis acid sites, is followed by the transformation of 2-methylfuran into 2-methyltetrahydrofuran over Ni-based catalysts. This method's efficiency and the understanding of reaction pathways significantly contribute to the design of future catalysts for producing 2-methyltetrahydrofuran (Liu et al., 2020).

Solvent for Extractive Purification

2-Methyltetrahydrofuran demonstrates substantial potential as a solvent for extracting levulinic acid from dilute aqueous solutions. Its high distribution coefficient and favorable performance in continuous counter-current extraction processes underline its suitability for extracting other low molecular weight acids such as formic or lactic acid (Laitinen et al., 2016).

Biocatalysis and Enzymatic Reactions

The substance has been successfully utilized as a reaction medium for enzyme-mediated transphosphatidylation, which results in phosphatidylserine synthesis. This particular use emphasizes the compound's efficiency and environmental friendliness in enzymatic processes (Duan & Hu, 2013). Furthermore, 2-methyltetrahydrofuran's role as a cosolvent in the synthesis of (S)-3-chloro-1-phenylpropanol and for the regioselective enzymatic acylation of nucleosides underlines its significance in biocatalytic and organometallic reactions, thereby offering opportunities for sustainable and greener biocatalytic processes (Tian et al., 2017; Gao et al., 2012).

properties

IUPAC Name

2-methyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

JWUJQDFVADABEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name METHYLTETRAHYDROFURAN
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DSSTOX Substance ID

DTXSID9030258
Record name 2-Methyltetrahydrofuran
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Molecular Weight

86.13 g/mol
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Physical Description

Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Liquid, Clear, colorless to yellow liquid with a mildly irritating odor of ether; [NTP: CSWG]
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Vapor Pressure

97.3 [mmHg]
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Product Name

2-Methyltetrahydrofuran

CAS RN

25265-68-3, 96-47-9
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Synthesis routes and methods I

Procedure details

195 parts of the catalyst used in Example 2 were introduced into a thermostatically regulated reaction vessel equipped with a stirring means. Then the reaction vessel was charged with a mixture of 900 parts tetrahydrofuran, 50 parts 3-methyl tetrahydrofuran and 40 parts formic acid. To this mixture, which was stirred constantly, 10 parts of propylene oxide per hour were then added at a uniform rate over a period of five hours. In this way, the propylene oxide concentration in the reaction mixture was kept constant at 0.08 wt. %. The reaction temperature was 50 C. After all the propylene oxide had been added, the reaction mixture was stirred for another four hours at reaction temperature. The resulting copolymer solution was separated from the catalyst by filtering. The filtrate was free of propylene oxide and consisted of 43% copolymer, 53% unreacted tetrahydrofuran and 4% 3-methyl tetrahydrofuran, as was determined by boildown under standard pressure and under vacuum. The solvent-free copolymer had a saponification number of 37 mg KOH/g and a hydroxyl number of 13 mg KOH/g. The product contained less than 0.3% cyclic oligomeric ethers. The ester-containing polymer was then mixed with an equal volume of methanol and, after addition of 10 parts of calcium hydroxide, was transesterified to glycol under standard pressure at 32° C. by distillation on a column with 20 theoretical trays, the methyl formate ester being distilled off. When the transesterification to glycol was complete, the calcium hydroxide used as transesterification catalyst was filtered off and the methanolic solution of the copolymer was boiled down completely—first under standard pressure and later under vacuum—using a film evaporater. The polymer obtained was pure, ester-free glycol and had a hydroxyl number of 51 mg KOH/g, which corresponds to a molecular weight of 2210. The 13C NMR spectrum showed that the copolymer had been formed from approximately 10% propylene oxide, 87% tetrahydrofuran and 3% methyl tetrahydrofuran. The product's dispersity Mw/Mn was 1.25. Its color index was below 5 APHA and the acid number less than 0.01 mg KOH/g.
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Synthesis routes and methods II

Procedure details

2-Bromo-2-methylpropanoic acid 15 and pyrazole were reacted in triethylamine and 2-methyltetrahydrofuran to give 16.
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Synthesis routes and methods III

Procedure details

(S)-3-Amino-3-(2-methyl-phenyl)propionic acid (10.0 g, 55.8 mmol) was suspended in 2-methyltetrahydrofuran (100 ml) and ethanol (25.7 g, 558 mmol) was added. The mixture was heated to 80° C. and thionyl chloride (6.64 g, 55.8 mmol) was added slowly. After 2 h at 80° C. the solvents were almost completely removed by distillation. After cooling the mixture was stirred at room temperature for 16 h. Then more solvent was removed under reduced pressure to give the title compound in the form of ethyl (S)-3-amino-3-(2-methyl-phenyl)-propionate hydrochloride together with some 2-methyltetrahydrofuran in quantitative yield.
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Synthesis routes and methods IV

Procedure details

4-fluoro-1-nitro-2-(trifluoromethyl)benzene (18) (901 g) was added into a 30 L jacketed vessel. Sodium carbonate (959.1 g) and 5 L dimethylsulfoxide (DMSO) was added and the mixture was stirred under a nitrogen atmosphere. 7-azabicyclo[2.2.1]heptane hydrochloride (7a) (633.4 g) was added to the vessel in portions. The temperature of the mixture was gradually raised to 55° C., and the reaction was monitored by HPLC. When the substrate was less than 1% AUC, the reaction was considered complete. The mixture was then diluted with 10 vol. 2-methyltetrahydrofuran and washed with 5.5 vol. water three times until no DMSO remained in the aqueous layer as determined by HPLC, to give 7-[4-nitro-3-(trifluoromethyl)phenyl]-7-azabicyclo[2.2.1]heptane (19) in 2-methyltetrahydrofuran (approximately 95% yield).
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901 g
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959.1 g
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5 L
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Synthesis routes and methods V

Procedure details

Adding 2-methyl tetrahydrofuran prepared by the embodiment 3 and the magnesium-zinc-rare earth oxide composite catalyst into a reactor at the weight ratio of 100:3; opening a heating device to keep temperature of the rector constant at 150° C.; filling excessive CO2 into the reactor, and controlling absolute pressure in the reactor under 2 MPa; performing a cycloaddition reaction between 2-methyl tetrahydrofuran and CO2 in the reactor for 100 minutes to obtain the reaction product, distilling the reaction product to obtain 1,4-pentanediol carbonate, wherein the mole ratio of 2-methyl tetrahydrofuran to CO2 is 1:3, conversion rate of 2-methyl tetrahydrofuran in the cycloaddition reaction is 83%, and yield of the 1,4-pentanediol carbonate is 50%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydrofuran
Reactant of Route 2
2-Methyltetrahydrofuran
Reactant of Route 3
Reactant of Route 3
2-Methyltetrahydrofuran
Reactant of Route 4
2-Methyltetrahydrofuran
Reactant of Route 5
2-Methyltetrahydrofuran
Reactant of Route 6
2-Methyltetrahydrofuran

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